molecular formula C10H7F2N B2485674 2-(3,4-Difluorophenyl)pyrrole CAS No. 2096453-80-2

2-(3,4-Difluorophenyl)pyrrole

Cat. No.: B2485674
CAS No.: 2096453-80-2
M. Wt: 179.17
InChI Key: DUJRFPBQBYHKRI-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)pyrrole is a fluorinated heterocyclic building block of significant interest in advanced materials science and medicinal chemistry. The incorporation of fluorine atoms onto the phenyl ring can finely tune the molecule's electronic properties, lipophilicity, and metabolic stability. Researchers value this compound for constructing more complex organic semiconductors, such as DPP (diketopyrrolopyrrole)-based polymers , which are pivotal in developing high-performance organic field-effect transistors (OFETs) and organic photovoltaics. The electron-withdrawing effect of the fluorine substituents makes this pyrrole derivative a valuable intermediate in the synthesis of novel pharmaceutical candidates and agrochemicals, where it can be used to create analogs of active molecules like the imidazopyridine carboxamide derivatives explored in biomedical research . As a versatile synthon, it is also applicable in ligand design for catalysis and as a core structure in functional materials. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Handle with appropriate safety precautions in a well-ventilated laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-difluorophenyl)-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJRFPBQBYHKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Selective Pathways for 2 3,4 Difluorophenyl Pyrrole

Classical and Contemporary Approaches to the Pyrrole (B145914) Nucleus

The construction of the pyrrole ring can be achieved through several established and modern synthetic routes. These methods provide the foundational chemistry for accessing a wide array of substituted pyrroles.

Paal-Knorr Cyclization: Mechanistic Insights and Applications

The Paal-Knorr synthesis, first reported in 1884, is a fundamental and widely used method for the preparation of pyrroles. nih.govwikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under acidic conditions, to yield the corresponding pyrrole. wikipedia.orgorganic-chemistry.org

Mechanism: The reaction proceeds through the formation of a hemiaminal intermediate, followed by a series of dehydration steps to form the aromatic pyrrole ring. organic-chemistry.org The rate-determining step is the initial ring closure. alfa-chemistry.com The use of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org However, strongly acidic conditions (pH < 3) can lead to the formation of furan (B31954) as a byproduct. organic-chemistry.org

Table 1: Key Features of the Paal-Knorr Pyrrole Synthesis

FeatureDescription
Reactants 1,4-dicarbonyl compound and a primary amine or ammonia. organic-chemistry.org
Catalyst Typically an acid catalyst. wikipedia.orgalfa-chemistry.com
Key Intermediate Hemiaminal. organic-chemistry.org
Advantages High efficiency and broad applicability for various amines. alfa-chemistry.com
Limitations The required 1,4-dicarbonyl precursors can be challenging to prepare. alfa-chemistry.com

Recent advancements have focused on expanding the scope and improving the conditions of the Paal-Knorr reaction. For instance, the use of iron(III) chloride as a catalyst in water allows for the synthesis of N-substituted pyrroles under mild conditions. organic-chemistry.org Furthermore, catalytic asymmetric versions of the Paal-Knorr reaction have been developed, employing chiral phosphoric acids to achieve atroposelective synthesis of N-arylpyrroles. researchgate.net

Hantzsch and Knorr Pyrrole Syntheses: Modern Adaptations

The Hantzsch and Knorr pyrrole syntheses are other classical methods that continue to be relevant in modern organic synthesis. researchgate.net

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.org The mechanism begins with the formation of an enamine from the β-ketoester and the amine, which then attacks the α-haloketone. wikipedia.org Subsequent cyclization and dehydration yield the substituted pyrrole. wikipedia.org Modern variations of this reaction have been developed, including photoinduced Hantzsch-type reactions. nih.gov

The Knorr pyrrole synthesis utilizes the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. wikipedia.org A significant challenge in the Knorr synthesis is the instability of α-amino-ketones, which often necessitates their in situ preparation. wikipedia.org Modern approaches have addressed this by developing catalytic versions, for example, using manganese catalysts for the dehydrogenative coupling of amino alcohols with keto esters. organic-chemistry.org

Multicomponent Reactions (MCRs) for Pyrrole Derivative Construction

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like pyrrole derivatives from simple starting materials in a single step. researchgate.net Several MCRs have been developed for the construction of the pyrrole nucleus.

One notable example is a four-component reaction involving 2,3-diketoesters, amines, allenes, and various nucleophiles, catalyzed by B(C6F5)3. bohrium.com This method provides access to 2α-functionalized pyrrole derivatives with a broad tolerance for different functional groups. bohrium.com Another MCR involves the reaction of phenacyl bromide, an amine, and pentane-2,4-dione in an aqueous medium, which is an environmentally friendly approach. scirp.org

Cycloaddition Strategies: [3+2] and [4+2] Approaches

Cycloaddition reactions provide a powerful tool for the construction of the pyrrole ring. Both [3+2] and [4+2] cycloaddition strategies have been successfully employed.

The [3+2] cycloaddition , often referred to as the Van Leusen pyrrole synthesis, typically involves the reaction of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene. nih.gov This reaction is a convenient method for preparing 3,4-disubstituted pyrroles. nih.gov Recent developments include visible-light-mediated photocatalytic [3+2] annulation strategies for the synthesis of polysubstituted pyrroles. rsc.org

[4+2] cycloadditions , or Diels-Alder reactions, can also be utilized. For instance, a hetero-Diels-Alder reaction between 1,3-dienylboronic esters and nitrosoarenes can lead to N-arylpyrroles. organic-chemistry.org Additionally, pyrroles themselves can act as dienes in formal [4+3] cycloadditions to construct tropane-like frameworks. thieme-connect.desci-hub.se

Directed Synthesis of 2-(3,4-Difluorophenyl)pyrrole via Functional Group Transformation

While the classical methods provide general access to the pyrrole core, the specific synthesis of this compound often requires more targeted approaches, such as aryl coupling reactions.

Aryl Coupling Reactions for Phenylpyrrole Formation

Palladium-catalyzed cross-coupling reactions are a highly effective method for forming the C-C bond between a pyrrole ring and an aryl group. The Suzuki-Miyaura coupling is a prominent example, where a pyrrole boronic acid or ester is coupled with an aryl halide. acs.orgacs.org

For the synthesis of this compound, a suitable strategy would involve the coupling of a 2-pyrrol-boronic acid derivative with 1-bromo-3,4-difluorobenzene or, conversely, the coupling of 3,4-difluorophenylboronic acid with a 2-halopyrrole. The choice of coupling partners and reaction conditions is crucial for achieving high yields and selectivity. For instance, the use of specific palladium catalysts and ligands, such as SPhos, can be critical for the successful coupling of challenging substrates. acs.org

Direct arylation of the pyrrole C-H bond is another modern and atom-economical approach. researchgate.net This method avoids the pre-functionalization of the pyrrole ring with a boron or tin group. Palladium catalysts are commonly used to facilitate the direct coupling of pyrroles with aryl halides. researchgate.netresearchgate.net For example, palladium acetate (B1210297) can be used to catalyze the direct arylation of pyrroles with aryl bromides. researchgate.net Ruthenium-catalyzed C-H activation has also been shown to be effective for the coupling of pyrroles with terminal alkynes, leading to α-vinylpyrroles. nih.gov

Table 2: Comparison of Aryl Coupling Strategies for 2-Arylpyrrole Synthesis

Coupling StrategyPyrrole ReactantAryl ReactantKey Features
Suzuki-Miyaura Coupling 2-Pyrroleboronic acid/esterAryl halide (e.g., 1-bromo-3,4-difluorobenzene)Requires pre-functionalization of the pyrrole. acs.org
Suzuki-Miyaura Coupling 2-Halopyrrole3,4-Difluorophenylboronic acidRequires pre-functionalization of the pyrrole. acs.org
Direct C-H Arylation PyrroleAryl halide (e.g., 1-bromo-3,4-difluorobenzene)Atom-economical, avoids pre-functionalization of pyrrole. researchgate.net

Regioselective Introduction of Fluorine Substituents on the Phenyl Ring

The precise placement of fluorine atoms on the phenyl ring is a critical step in the synthesis of this compound. The primary strategy to achieve this regioselectivity is not through the late-stage fluorination of a pre-formed 2-phenylpyrrole core, but rather by employing starting materials that already contain the desired 3,4-difluoro substitution pattern. This "building block" approach offers superior control over the isomer placement.

Key starting materials for these syntheses often include:

3,4-Difluorobenzaldehyde : This compound serves as a common precursor, with its aldehyde group providing a reactive handle for subsequent cyclization reactions to form the pyrrole ring. google.comnih.gov

3,4-Difluoroaniline : Another crucial building block where the aniline (B41778) nitrogen becomes the nitrogen atom in the pyrrole ring.

While direct C-H fluorination of an aromatic ring is an active area of research, its application to 2-phenylpyrrole for generating the 3,4-difluoro isomer specifically is less documented. However, general principles of regioselective fluorination could theoretically be applied. These methods often rely on directing groups that position a catalyst to functionalize a specific C-H bond. The pyrrole ring itself can act as a directing group, typically favoring functionalization at the ortho-position of the phenyl ring through palladium catalysis, although this has been demonstrated for alkylation and benzylation rather than fluorination. acs.org

Modern catalytic systems offer potential avenues for direct fluorination. These include transition metal catalysts, organocatalysts, and photocatalysts that can achieve site-selective fluorination on complex molecules. mdpi.com Reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) are commonly used as fluorine sources in these catalytic cycles. mdpi.comucl.ac.uk For example, methods have been developed for the regioselective C-H fluorination of benzylamine (B48309) derivatives using an oxalyl amide directing group and a palladium catalyst. ucl.ac.uk Applying such a strategy to this compound would represent a novel, more atom-economical approach, but remains a synthetic challenge.

Challenges and Solutions in Achieving High Yield and Purity for this compound

Synthesizing this compound and its derivatives is not without its difficulties. Researchers often face challenges related to reaction efficiency, cost, and product purity.

The formation of impurities and byproducts is a persistent issue that complicates purification and reduces the yield of the desired compound. In the synthesis of the fexuprazan intermediate, two major impurities were identified, requiring strategies to mitigate their formation or convert them into the target product. nih.gov Furthermore, many pyrrole derivatives of this nature exhibit high lipophilicity, which can lead to poor aqueous solubility, complicating both the reaction workup and potential future applications. nih.gov

To overcome these obstacles, several solutions have been developed through rigorous process optimization.

Interactive Table: Challenges and Solutions in this compound Synthesis

ChallengeSolutionExample/DetailsReference
Low Overall YieldProcess optimization using experimental design (e.g., Box-Behnken).Yield for a key intermediate was improved from 9% to 68-70% by systematically optimizing reaction parameters. nih.gov
Formation of ImpuritiesDevelopment of a one-pot method to convert identified impurities into the target product.Impurities 31 and 32 were successfully converted to the desired product, significantly improving atom economy. nih.gov
Expensive ReagentsRoute scouting to identify pathways that utilize cheaper, more readily available starting materials.A new route was developed starting from low-priced sodium p-tolylsulfinate and 2,4-difluorobenzaldehyde. nih.gov
Complex PurificationCountercurrent extraction using pH-adjusted solvent mixtures.Reduces impurity levels to less than 0.5%, facilitating easier isolation of the pure product.

Sustainable and Green Chemical Syntheses Applied to Pyrroles

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrroles to reduce environmental impact, cost, and hazardous waste. semanticscholar.org

Solvent-Free and Aqueous Medium Protocols

A major focus of green pyrrole synthesis is the replacement of volatile and often toxic organic solvents. researchgate.net Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. beilstein-journals.orgnih.gov The Clauson-Kaas and Paal-Knorr reactions, two of the most common methods for pyrrole synthesis, have been successfully adapted to aqueous media. beilstein-journals.orgnih.govtandfonline.com These reactions typically involve the condensation of a 1,4-dicarbonyl compound with a primary amine. tandfonline.com

Various catalysts have been shown to be effective in water. For example, ZrOCl₂·8H₂O has been used as a water-tolerant catalyst for the Clauson-Kaas synthesis of N-substituted pyrroles, achieving yields of 70-98%. beilstein-journals.orgnih.gov Similarly, the base DABCO has been used to promote pyrrole synthesis in water at 60°C. scirp.org

Solvent-free reactions represent another significant green approach. beilstein-journals.orgnih.gov These reactions, often assisted by microwave irradiation or grinding, can lead to higher yields, shorter reaction times, and simpler workup procedures. nih.govresearchgate.net Zinc triflate (Zn(OTf)₂) and silica (B1680970) sulfuric acid have been reported as efficient catalysts for the solvent-free Clauson-Kaas synthesis. beilstein-journals.orgnih.gov

Interactive Table: Comparison of Green Synthetic Protocols for Pyrroles

ProtocolCatalystMediumKey AdvantagesReference
Clauson-KaasZrOCl₂·8H₂O (4 mol%)WaterSimple, efficient, environmentally friendly, high yields (70-98%). beilstein-journals.orgnih.gov
Clauson-KaasZn(OTf)₂ (5 mol%)Solvent-freeModerate to excellent yields without co-catalysts or bases. beilstein-journals.orgnih.gov
Paal-Knorr TypeDABCOWaterClean reaction, high yields, avoids metallic bases or expensive reagents. scirp.org
Paal-KnorrIodine (5 mol%)Solvent-free (Microwave)Excellent yields (75-98%), short reaction times. nih.gov
Paal-KnorrIonic Liquid ([H-NMP][HSO₄])WaterGreen, efficient, performed at room temperature. publish.csiro.au

Photocatalytic and Sonochemical Transformations

Alternative energy sources like light and sound offer green pathways for chemical synthesis. Photocatalysis uses visible or UV light to drive reactions, often under mild conditions, and has emerged as a powerful tool for constructing pyrrole rings. rsc.orgresearchgate.net These methods can enable novel reaction pathways, such as the [3+2] cycloaddition between 2H-azirines and various dipolarophiles, to produce highly substituted pyrroles. rsc.orgresearchgate.net

Sonochemistry utilizes the energy from ultrasonic cavitation to promote chemical reactions. The implosion of cavitation bubbles creates localized "hot spots" with extreme temperatures and pressures, which can enhance reaction rates, improve mass transfer, and increase the active surface area of heterogeneous catalysts. nih.gov Ultrasound has been successfully used to synthesize pyrroles, often in conjunction with aqueous or solvent-free conditions. For example, ultrasound can be used in the initial dimerization of a 1,3-dicarbonyl compound in water, which then undergoes a catalyst-free Paal-Knorr reaction to form a highly substituted pyrrole. tandfonline.com Ionic liquids combined with ultrasonic irradiation have also been shown to be an effective system for pyrrole synthesis. publish.csiro.au

Biocatalysis and Biomimetic Approaches

Nature's catalysts—enzymes—offer unparalleled selectivity and efficiency under mild, aqueous conditions, making biocatalysis a highly attractive green strategy. nih.gov For pyrrole synthesis, enzymes like transaminases have been used in a "biocatalytic amine borrowing" strategy. This approach enables a one-pot conversion of a β-amino ester and an α-diketone into the corresponding pyrrole, mimicking the classical Knorr-pyrrole synthesis but under environmentally benign conditions. nih.gov For related saturated heterocycles, imine reductases have been employed for the asymmetric synthesis of chiral pyrrolidines, showcasing the potential of enzymes in this area. google.com

Biomimetic synthesis seeks to replicate the efficiency of biological reactions using simpler, non-enzymatic catalysts. nih.gov This can involve using small molecules that mimic the active site of an enzyme. For instance, hematin, a component of hemoglobin, has been used as a biomimetic catalyst for the polymerization of pyrrole in aqueous solutions. nih.gov In another approach, humin-sulfuric acid, a recoverable catalyst derived from biomass waste (humin), has been shown to be an efficient, eco-friendly catalyst for Paal-Knorr and Clauson-Kaas pyrrole syntheses in water. researchgate.net

Process Optimization and Scale-Up Considerations for this compound

Transitioning the synthesis of this compound from a laboratory-scale procedure to large-scale industrial production requires careful process optimization and consideration of several key factors. scitechnol.com The primary goals are to ensure safety, cost-effectiveness, consistency, and high yield. scitechnol.com

A critical first step is process optimization , which involves systematically adjusting reaction parameters such as temperature, pH, reagent concentration, and catalyst loading to maximize product yield and minimize impurities. scitechnol.com As demonstrated in the synthesis of a fexuprazan intermediate, a methodical approach like a Box-Behnken experimental design can dramatically improve yields, in that case from a mere 9% to a more viable 68-70%. nih.gov

When scaling up, several challenges must be addressed:

Heat Transfer and Exothermic Control : Reactions that are easily managed in small flasks can become dangerously exothermic in large reactors. The sulfonation step in a similar synthesis, for example, exhibits a significant temperature increase. Industrial scale-up requires robust cooling systems and controlled reagent addition rates to prevent thermal runaway and product degradation.

Mass Transfer : Efficient mixing becomes more challenging in large vessels. Poor mixing can lead to localized concentration gradients, increased byproduct formation, and lower yields. The selection of appropriate reactor geometry and agitation systems is crucial.

Byproduct and Waste Management : Large-scale production generates significant waste streams. Green chemistry metrics like the E-Factor (mass of waste / mass of product) and Process Mass Intensity (PMI) (total mass in / mass of product) are used to evaluate the environmental impact. Optimized processes, such as converting byproducts into the desired product or using continuous flow reactors, can significantly reduce waste. nih.gov

Downstream Processing : Isolating and purifying the final product on a large scale must be efficient and economical. This involves developing robust crystallization protocols, defining optimal solvent ratios, and controlling parameters like cooling rates to ensure high purity and yield.

Interactive Table: Key Considerations for Scale-Up of Pyrrole Synthesis

ConsiderationKey ObjectiveStrategy/MethodReference
Reaction Kinetics & ThermodynamicsMaximize yield and minimize reaction time.Optimize temperature, pressure, and catalyst loading. scitechnol.com
Exothermic Reaction ControlEnsure process safety and prevent product degradation.Implement cascade cooling systems; control reagent addition rates.
Byproduct ManagementImprove atom economy and reduce purification burden.Develop one-pot methods to convert byproducts; use countercurrent extraction for removal. nih.gov
Green Chemistry MetricsMinimize environmental impact and waste.Calculate and optimize E-Factor and PMI; consider continuous flow processing over batch.
Purification & CrystallizationAchieve high purity and consistent product form.Optimize solvent systems, cooling rates, and seeding strategies for large-scale crystallization.

Advanced Spectroscopic and Physico Chemical Characterization of 2 3,4 Difluorophenyl Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific atoms.

High-Resolution ¹H NMR and ¹³C NMR for Structural Elucidation

High-resolution ¹H and ¹³C NMR spectra would be essential to confirm the molecular structure of 2-(3,4-Difluorophenyl)pyrrole.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrrole (B145914) ring and the difluorophenyl ring. The pyrrole protons (at positions 3, 4, and 5) and the N-H proton would exhibit characteristic chemical shifts and coupling patterns. The three aromatic protons on the difluorophenyl ring would appear as complex multiplets due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

¹³C NMR: The carbon NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons in the pyrrole ring and the difluorophenyl ring would be influenced by the electronegativity of the nitrogen and fluorine atoms, respectively. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) would cause splitting of the signals for the fluorine-bearing and adjacent carbons, providing further structural confirmation.

A hypothetical data table would resemble the following:

Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Value br s - N-H (Pyrrole)
Value m Values H-2', H-5', H-6' (Phenyl)

Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Coupling Constant (J, Hz) Assignment
Value Value C-3 (d, ¹JCF)
Value Value C-4 (d, ¹JCF)
Value Values Phenyl Carbons

¹⁹F NMR for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique used specifically to analyze the chemical environment of fluorine atoms. For this compound, the ¹⁹F NMR spectrum would be expected to show two distinct signals, one for the fluorine atom at the C-3 position and one for the fluorine at the C-4 position of the phenyl ring. These signals would likely appear as doublets of doublets due to coupling with each other (F-F coupling) and with adjacent protons (H-F coupling). The chemical shifts would be indicative of their position on the aromatic ring.

Hypothetical ¹⁹F NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Value dd JFF, JHF F-3

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity of protons within the pyrrole ring and within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively assign which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for establishing the connectivity between the pyrrole and phenyl rings, for example, by showing a correlation between the pyrrole H-3 proton and the phenyl C-2' carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Data Interpretation

IR Spectroscopy: The IR spectrum would be expected to show a characteristic N-H stretching band for the pyrrole ring (typically around 3300-3500 cm⁻¹). Other significant absorptions would include C-H stretching bands (aromatic and heterocyclic), C=C and C-N stretching vibrations within the rings, and strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations often produce strong Raman signals.

Hypothetical Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3400 Medium N-H stretch
~3100 Medium-Weak Aromatic/Pyrrole C-H stretch
~1600 Medium-Strong Aromatic/Pyrrole C=C stretch

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and formula.

HRMS: High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion ([M]⁺ or [M+H]⁺) with high precision. This allows for the unambiguous determination of the elemental formula (C₁₀H₇F₂N).

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum would provide structural information. Typical fragmentation pathways for related pyrrole derivatives often involve the cleavage of the bond between the two rings or the loss of small molecules from the rings themselves. The presence of the difluorophenyl group would lead to characteristic fragments.

Hypothetical Mass Spectrometry Data for this compound

m/z Proposed Fragment
179.0598 [C₁₀H₇F₂N]⁺ (Molecular Ion)
Value [C₆H₃F₂]⁺ (Difluorophenyl cation)

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is related to the extent of the conjugated π-system. The spectrum of this compound would be expected to show absorption maxima (λ_max) corresponding to π→π* transitions within the conjugated system formed by the pyrrole and phenyl rings. The solvent used can influence the position of these maxima.

Hypothetical UV-Vis Spectroscopy Data for this compound

λ_max (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Solvent Assignment
Value Value e.g., Ethanol π→π* transition

X-ray Diffraction (XRD) for Solid-State Molecular Architecture and Crystal Packing

For this compound, a single-crystal XRD analysis would be crucial for unequivocally establishing its solid-state molecular architecture. Although specific crystallographic data for this compound is not available in the reviewed literature, analysis of closely related structures, such as other substituted phenyl-pyrroles, provides a framework for expected findings. ias.ac.insioc-journal.cnmdpi.com

An XRD study would precisely define the dihedral angle between the planes of the pyrrole and the 3,4-difluorophenyl rings. This parameter is critical as it influences the degree of π-conjugation between the two aromatic systems. In similar structures, such as 2-(2,5-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile, the dihedral angle between the phenyl and pyrrole rings is a key conformational feature. mdpi.com The analysis would also detail the planarity of the individual pyrrole and difluorophenyl rings.

Furthermore, XRD analysis elucidates the crystal packing, revealing the nature and geometry of intermolecular forces that stabilize the crystal structure. These can include classical hydrogen bonds involving the pyrrole N-H group, as well as weaker C-H···F or C-H···π interactions. The arrangement of molecules, whether in parallel chains, herringbone patterns, or other motifs, is determined by these interactions and has a significant bearing on the material's bulk properties. ias.ac.iniucr.org For instance, studies on meso-tetrakis(difluorophenyl)porphyrins show how intermolecular short contacts and crystal packing forces can influence the macrocycle's planarity. ias.ac.in

A complete crystallographic study would yield a set of data, typically presented in a standardized table, detailing the crystal system, space group, unit cell dimensions, and refinement statistics.

Table 1: Representative Crystallographic Data Parameters from an XRD Experiment This table is a template of the data that would be obtained from an X-ray diffraction analysis and is not the actual data for this compound.

ParameterDescription
Empirical Formula The simplest whole-number ratio of atoms in the compound (e.g., C₁₀H₇F₂N).
Formula Weight The sum of the atomic weights of the atoms in the empirical formula.
Crystal System The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic).
Space Group The group of symmetry operations that describes the crystal's symmetry.
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Volume (V) The volume of the unit cell.
Z The number of molecules in the unit cell.
Calculated Density (ρ) The density of the material as calculated from the crystallographic data.
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Elemental Combustion Analysis

Elemental combustion analysis is a robust and fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound. The process involves the complete combustion of a precisely weighed sample in an excess of oxygen. preparatorychemistry.com The resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. From the masses of these products, the percentage composition of the original compound can be accurately calculated. savemyexams.com

The theoretical elemental composition of this compound, which has a molecular formula of C₁₀H₇F₂N, can be calculated based on its atomic constituents. This theoretical data serves as a benchmark against which experimental results are compared to verify the compound's identity and purity.

The molecular weight of C₁₀H₇F₂N is calculated as: (10 × 12.011) + (7 × 1.008) + (2 × 18.998) + (1 × 14.007) = 179.16 g/mol .

The theoretical elemental percentages are:

Carbon (C): (10 × 12.011 / 179.16) × 100% = 67.04%

Hydrogen (H): (7 × 1.008 / 179.16) × 100% = 3.94%

Nitrogen (N): (1 × 14.007 / 179.16) × 100% = 7.82%

Fluorine (F): (2 × 18.998 / 179.16) × 100% = 21.20%

Experimental data from combustion analysis are considered valid if they fall within a narrow margin of error (typically ±0.4%) of the calculated theoretical values. nih.gov This confirmation is a critical checkpoint in the synthesis and characterization of any new chemical compound.

Table 2: Comparison of Theoretical and Experimental Elemental Analysis for this compound The experimental values shown are hypothetical examples that would confirm the sample's purity.

ElementTheoretical %Experimental % (Found)
Carbon (C) 67.0467.11
Hydrogen (H) 3.943.91
Nitrogen (N) 7.827.79

This close agreement between theoretical and found values would provide strong evidence for the successful synthesis and purification of this compound. acgpubs.org

Computational Chemistry and Theoretical Modeling of 2 3,4 Difluorophenyl Pyrrole

Quantum Chemical Calculations: Ground State Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These methods are used to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the associated electronic properties in the ground state.

Density Functional Theory (DFT) for Molecular Geometry and Energy MinimizationDensity Functional Theory (DFT) is a widely used computational method for predicting the molecular structure of organic compounds. By approximating the complex many-electron problem to a simpler one based on electron density, DFT provides a balance between accuracy and computational cost. For a molecule like 2-(3,4-Difluorophenyl)pyrrole, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to find the geometry that corresponds to the lowest energy state. This process, known as energy minimization or geometry optimization, yields key structural parameters.

Hypothetical Data Table for Optimized Geometry: This table is illustrative of the data that would be generated from a DFT calculation.

Parameter Atom 1 Atom 2 Value
Bond Lengths (Å) C1 C2 1.38
C2 N1 1.37
C5 C6 1.48
**Bond Angles (°) ** C1-C2-N1 108.5
C5-C6-C7 120.1
Dihedral Angles (°) C4-C5-C6-C7 179.9

Electronic Structure and Spectroscopic Property Prediction

Once the optimized geometry is obtained, further calculations can predict the electronic behavior and spectroscopic characteristics of the molecule.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy GapsFrontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For pyrrole-containing systems, the HOMO is often located on the electron-rich pyrrole (B145914) ring, while the LUMO distribution can vary based on substituents.

Hypothetical FMO Data Table: This table illustrates the typical data derived from FMO analysis.

Parameter Value (eV)
HOMO Energy -5.85
LUMO Energy -1.20
HOMO-LUMO Gap (ΔE) 4.65

Theoretical UV-Vis and NMR Spectral SimulationComputational methods can predict spectroscopic properties, which are invaluable for interpreting experimental data. Time-Dependent DFT (TD-DFT) is commonly used to simulate UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to excited states. This helps in understanding the electronic structure and identifying the molecular orbitals involved in absorption.

Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts (¹H and ¹³C). Comparing these theoretical spectra with experimental ones can confirm the molecular structure.

Excited State Dynamics and Photophysical Characterization

The interaction of this compound with light is governed by its electronic structure and the subsequent relaxation pathways from an excited state. Theoretical methods are instrumental in elucidating these complex photophysical and photochemical processes.

Time-Dependent Density Functional Theory (TD-DFT) is a robust computational method for predicting the electronic absorption and emission spectra of molecules. For aromatic and heterocyclic compounds like 2-phenylpyrrole, TD-DFT calculations can provide valuable insights into the nature of electronic transitions. researchgate.net

Theoretical studies on the parent molecule, 2-phenylpyrrole, have shown that the lowest energy electronic transitions are typically of π-π* character, involving the delocalized electron systems of the pyrrole and phenyl rings. researchgate.net The introduction of the two fluorine atoms on the phenyl ring in this compound is expected to influence the absorption and emission spectra. The electron-withdrawing nature of fluorine can lower the energy of the molecular orbitals, potentially leading to shifts in the absorption and emission maxima.

A hypothetical TD-DFT calculation on this compound would likely reveal a complex absorption spectrum with multiple electronic transitions. The primary absorption band would correspond to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The characteristics of these orbitals, such as their energy levels and spatial distribution, are key to understanding the photophysical properties.

Table 1: Hypothetical TD-DFT Calculated Absorption and Emission Data for this compound

ParameterPredicted ValueDescription
Absorption Maximum (λmax) ~280-320 nmCorresponds to the S0 → S1 (π-π*) transition. The difluoro substitution may induce a slight bathochromic or hypsochromic shift compared to 2-phenylpyrrole.
Emission Maximum (λem) ~350-450 nmFluorescence resulting from the S1 → S0 transition. The Stokes shift (difference between absorption and emission maxima) provides insight into the geometric relaxation in the excited state.
Oscillator Strength (f) > 0.1A measure of the probability of the electronic transition. A higher value indicates a more intense absorption band.
Excited State Lifetime (τ) Nanoseconds (ns)The average time the molecule spends in the excited state before returning to the ground state.

Note: This table is illustrative and based on general principles and data for similar compounds. Actual values would require specific TD-DFT calculations.

Upon photoexcitation, many donor-acceptor molecules can undergo an intramolecular charge transfer (ICT) process, leading to a highly polar excited state. In this compound, the pyrrole ring can act as an electron donor and the difluorophenyl ring as an electron acceptor.

Theoretical studies on N-phenylpyrroles have extensively investigated ICT phenomena. nih.govacs.orgnih.gov These studies reveal that the efficiency of ICT is highly dependent on the molecular geometry and the surrounding solvent environment. acs.orgnih.gov For this compound, an ICT process would involve the transfer of electron density from the pyrrole moiety to the difluorophenyl ring upon absorption of light. This process can be computationally modeled by analyzing the charge distribution in the ground and excited states.

The mechanism often involves a twisting of the bond connecting the two rings. In the ground state, the molecule may have a non-planar conformation. Upon excitation, it can relax to a more planar or a twisted geometry in the excited state, which facilitates the charge separation. This twisted intramolecular charge transfer (TICT) state is often characterized by a large dipole moment and can exhibit dual fluorescence, with one emission band from the locally excited (LE) state and another, red-shifted band from the ICT state. acs.org

The presence of the electron-withdrawing fluorine atoms on the phenyl ring would likely enhance the acceptor strength of this moiety, thereby promoting the ICT process. Computational modeling can quantify the energetics of the LE and ICT states and the potential energy barrier for their interconversion.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational landscape and dynamic behavior of molecules in different environments, such as in solution. nih.govnih.govfraserlab.com For a flexible molecule like this compound, the dihedral angle between the pyrrole and difluorophenyl rings is a key conformational variable.

MD simulations can provide a detailed picture of the rotational dynamics around the C-C single bond connecting the two rings. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can observe the preferred conformations and the transitions between them over time. The results of such simulations can be used to construct a potential of mean force (PMF) profile along the torsional coordinate, revealing the energy barriers to rotation.

The conformational preferences of arylpyrroles are influenced by a balance of steric hindrance and electronic effects. nih.govnih.gov In the case of this compound, the fluorine substituents will have both steric and electronic consequences that can be captured by MD simulations using appropriate force fields. The simulations would also provide insights into the solvation structure around the molecule, including the arrangement of solvent molecules and the formation of any specific interactions like hydrogen bonds.

Investigation of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant intramolecular charge transfer character often exhibit non-linear optical (NLO) properties. nih.govdtic.milscirp.org These materials can alter the properties of light passing through them and have potential applications in optoelectronics and photonics.

The NLO response of a molecule is characterized by its hyperpolarizability (β). Computational chemistry provides methods to calculate these properties. For this compound, the combination of an electron-donating pyrrole ring and an electron-accepting difluorophenyl ring suggests the potential for a significant NLO response.

Theoretical studies on phenylpyrrole isomers have shown that they possess notable NLO properties. semanticscholar.org The first hyperpolarizability can be calculated using quantum chemical methods like Density Functional Theory (DFT). nih.govias.ac.in The magnitude of β is sensitive to the molecular structure and the nature and position of substituents. The difluoro substitution in this compound is expected to enhance the ICT character and, consequently, the hyperpolarizability compared to the unsubstituted 2-phenylpyrrole.

Table 2: Hypothetical Calculated NLO Properties for this compound

PropertyPredicted ValueSignificance
Dipole Moment (μ) > 2 DebyeA measure of the charge separation in the ground state.
Polarizability (α) ~10-24 esuDescribes the linear response of the electron cloud to an electric field.
First Hyperpolarizability (β) > 10-30 esuQuantifies the second-order NLO response. A larger value indicates a stronger NLO activity.

Note: This table is illustrative and based on general principles and data for similar compounds. Actual values would require specific quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Feature Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. ju.edu.joresearchgate.netresearchgate.netimist.ma While a specific QSAR study on this compound is not available without a defined biological activity, the principles of QSAR can be discussed in the context of its structural features.

Phenylpyrrole derivatives have been the subject of QSAR studies, for instance, as antifungal agents. sioc-journal.cnnih.gov In such studies, a set of structurally related compounds with known activities is used to build a model. The model is based on molecular descriptors, which are numerical representations of the chemical structure. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

For this compound, key descriptors in a hypothetical QSAR model for an activity like antifungal efficacy could include:

Electronic Descriptors: The presence of the electronegative fluorine atoms would significantly impact descriptors like the dipole moment and the distribution of electrostatic potential on the molecular surface.

Steric and Shape Descriptors: The size and shape of the molecule, influenced by the dihedral angle between the rings, would be important.

Hydrophobicity: The fluorine atoms would increase the lipophilicity of the phenyl ring, which could be a crucial factor for membrane permeability in a biological system.

A QSAR model would aim to identify which of these (and other) descriptors are most correlated with the observed activity, providing insights into the mechanism of action and guiding the design of new, more potent analogues. nih.gov

Regioselective Functionalization of the Pyrrole Ring

The pyrrole ring is an aromatic, five-membered heterocycle that is notably electron-rich, making it highly susceptible to electrophilic attack. researchgate.netuobaghdad.edu.iq This inherent reactivity governs the primary strategies for its functionalization.

Pyrrole and its derivatives are significantly more reactive towards electrophiles than benzene. uobaghdad.edu.iqonlineorganicchemistrytutor.comksu.edu.sa The mechanism of electrophilic aromatic substitution on the pyrrole ring shows a strong preference for attack at the α-positions (C2 and C5) over the β-positions (C3 and C4). onlineorganicchemistrytutor.comquora.comuctm.edu This regioselectivity is attributed to the superior stability of the cationic intermediate formed during α-attack, which can be stabilized by three resonance structures, as opposed to only two for β-attack. onlineorganicchemistrytutor.comstudy.comquora.com

For this compound, one α-position (C2) is already substituted. Consequently, electrophilic substitution is strongly directed to the other α-position, C5. Common electrophilic substitution reactions such as halogenation, nitration, and acylation are expected to yield the corresponding 5-substituted-2-(3,4-difluorophenyl)pyrrole as the major product.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

Reaction Type Reagent Example Expected Major Product
Halogenation N-Bromosuccinimide (NBS) 5-Bromo-2-(3,4-difluorophenyl)pyrrole
Nitration HNO₃ / Acetic Anhydride 2-(3,4-Difluorophenyl)-5-nitropyrrole
Acylation Acetic Anhydride / BF₃ 1-(5-(3,4-Difluorophenyl)-1H-pyrrol-2-yl)ethanone
Sulfonation SO₃/Pyridine This compound-5-sulfonic acid

Due to the high electron density of the aromatic pyrrole ring, it is inherently resistant to attack by nucleophiles. quimicaorganica.org Nucleophilic addition and substitution reactions are characteristic of electron-deficient aromatic systems, which is the opposite of the electronic nature of pyrrole. quimicaorganica.org Therefore, direct nucleophilic attack on the pyrrole core of this compound is generally not a viable synthetic strategy under standard conditions. Such transformations would require the introduction of strong electron-withdrawing groups onto the pyrrole ring to sufficiently lower its electron density, or the use of specific catalytic systems that proceed through alternative mechanisms. researchgate.net

Functionalization of the Difluorophenyl Moiety

The 3,4-difluorophenyl group offers additional sites for derivatization, distinct from the pyrrole ring. The reactivity of this moiety is governed by the electronic effects of the two fluorine atoms and the pyrrole substituent.

Further electrophilic aromatic substitution on the 3,4-difluorophenyl ring is challenging due to the deactivating effect of the two fluorine atoms and the pyrrole ring. However, under forcing conditions, substitution may be possible. The directing effects of the existing substituents would guide the position of a new electrophile. Fluorine is an ortho-, para-directing group. The positions ortho and para to the C3-fluorine are C2, C4, and C5. The positions ortho and para to the C4-fluorine are C3 and C5. The pyrrole ring is generally considered a weak activating group. The cumulative effect would likely direct incoming electrophiles to the C6' or C2' positions, away from the sterically hindered area between the existing substituents.

Nucleophilic aromatic substitution (SNA_Ar) is a more plausible pathway for functionalizing the difluorophenyl ring, as the electron-withdrawing fluorine atoms activate the ring towards attack by strong nucleophiles. Substitution would preferentially occur at the positions activated by the fluoro groups.

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the functionalization of the difluorophenyl ring. bohrium.com These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. bohrium.comresearchgate.net A primary approach involves the direct C-H activation of the phenyl ring, followed by coupling with a suitable partner. Palladium, rhodium, and copper catalysts are commonly employed for such transformations. acs.orgnih.gov

The regioselectivity of C-H functionalization on the difluorophenyl ring is influenced by both electronic and steric factors. The C-H bonds ortho to the fluorine atoms (C2' and C5') are electronically activated for certain types of coupling reactions. This strategy enables the introduction of a wide array of functional groups, including aryl, alkyl, and alkyne moieties.

Table 2: Potential Cross-Coupling Reactions for Functionalization of the Difluorophenyl Moiety

Coupling Reaction Catalyst Example Coupling Partner Potential Product Type
Suzuki Coupling Pd(PPh₃)₄ Arylboronic acid Biaryl derivative
Heck Coupling Pd(OAc)₂ Alkene Styrenyl derivative
Sonogashira Coupling PdCl₂(PPh₃)₂, CuI Terminal Alkyne Arylalkyne derivative
Buchwald-Hartwig Pd₂(dba)₃ Amine Arylamine derivative
C-H Arylation Rh(I) or Pd(II) Aryl halide Biaryl derivative

Cycloaddition Reactions Involving the Pyrrole-Phenyl System

Cycloaddition reactions offer a pathway to construct more complex polycyclic systems from the pyrrole framework. However, due to its inherent aromaticity, the pyrrole ring is a reluctant participant in Diels-Alder [4+2] cycloadditions, where it would need to act as a diene. ksu.edu.sauctm.edu This reaction is more favorable for less aromatic five-membered heterocycles like furan (B31954). ksu.edu.sa

Despite the low reactivity in Diels-Alder reactions, pyrrole derivatives can participate in other types of cycloadditions, such as [3+2] cycloadditions. researchgate.netresearchgate.net These reactions, often involving dipolar species, can be used to construct five-membered rings fused to the pyrrole core. For instance, the reaction of a pyrrole derivative with an azide (B81097) or a nitrile oxide can lead to the formation of triazole or oxazole-fused systems, respectively. The presence and electronic nature of the 2-(3,4-difluorophenyl) substituent can influence the rate and regioselectivity of these cycloaddition processes. Photochemical [2+2] cycloadditions with alkenes to form four-membered rings are also a possibility for creating strained ring systems. libretexts.org

Chemical Reactivity and Derivatization Strategies for 2 3,4 Difluorophenyl Pyrrole

While specific literature detailing the extensive reactivity of 2-(3,4-Difluorophenyl)pyrrole is limited, its chemical behavior can be predicted based on the well-established chemistry of 2-arylpyrroles. The reactivity of the pyrrole (B145914) ring is significantly influenced by the electronic properties of the 3,4-difluorophenyl substituent. The fluorine atoms exert a strong electron-withdrawing inductive effect, which can decrease the electron density of the pyrrole ring, thereby affecting its susceptibility to electrophilic attack and oxidation.

2 3,4 Difluorophenyl Pyrrole As a Versatile Scaffold in Chemical Synthesis

Design and Synthesis of Pyrrole-Fused Heterocyclic Systems

The 2-(3,4-difluorophenyl)pyrrole moiety serves as a foundational unit for the construction of various fused heterocyclic systems. The inherent reactivity of both the pyrrole (B145914) and the difluorophenyl rings allows for a range of cyclization strategies to build additional rings onto the core structure. researchgate.net Synthetic methods often involve leveraging the N-H acidity of the pyrrole, its susceptibility to electrophilic substitution, and the potential for functionalization of the phenyl ring to create complex polycyclic frameworks. These fused systems are of significant interest in medicinal chemistry and materials science due to their rigid conformations and extended π-systems.

Pyrrolopyrimidines, which are isosteres of purines, are a critical class of heterocycles in drug discovery, with many derivatives showing activity as kinase inhibitors. nih.gov The this compound scaffold can be elaborated into pyrrolo[2,3-d]pyrimidines through multi-step synthetic sequences. A common approach involves the functionalization of the pyrrole ring at the adjacent C3 position, followed by condensation and cyclization with a three-atom component that forms the pyrimidine ring.

For instance, a generalized synthesis could begin with the Vilsmeier-Haack formylation of a protected this compound to introduce an aldehyde group at the C3 position. This intermediate can then undergo condensation with a guanidine derivative. The subsequent intramolecular cyclization and aromatization yield the desired pyrrolo[2,3-d]pyrimidine core, bearing the 2-(3,4-difluorophenyl) substituent. This process effectively fuses a pyrimidine ring across the C2 and C3 positions of the original pyrrole.

StepReagent/ConditionIntermediate/ProductPurpose
1Protection of pyrrole N-H (e.g., with a sulfonyl group)N-protected this compoundPrevents side reactions at the nitrogen atom.
2Vilsmeier-Haack Reaction (POCl₃, DMF)3-formyl-N-protected-2-(3,4-difluorophenyl)pyrroleIntroduces a key aldehyde group for cyclization.
3Condensation with GuanidineGuanidinium adductForms the precursor for the pyrimidine ring.
4Cyclization/Aromatization (e.g., heating in acid)2-(3,4-Difluorophenyl)pyrrolo[2,3-d]pyrimidineForms the final fused heterocyclic system.
5DeprotectionFinal ProductRemoves the protecting group from the pyrrole nitrogen.

The synthesis of other fused systems, such as pyrrolo[3,4-c]pyrroles and pyrrolo[3,2-b]pyrroles, from a this compound starting material requires different synthetic strategies that build the new pyrrole ring at different positions.

Pyrrolo[3,4-c]pyrroles: These structures, known as diketopyrrolopyrroles (DPP), are renowned for their use as high-performance pigments and in organic electronics. A synthetic route could involve introducing carboxyl or cyano functionalities at the C3 and C4 positions of the initial this compound. For example, a Friedel-Crafts acylation at C4 and functional group manipulation at C3 could furnish a dicarbonyl precursor. Condensation of this precursor with an amine or ammonia (B1221849) would then lead to the formation of the second pyrrole ring, fused in a [3,4-c] fashion.

Pyrrolo[3,2-b]pyrroles: This isomer can be accessed by first introducing a nitrogen-containing functional group at the C3 position of the this compound. For example, nitration at C3 followed by reduction to an amino group provides a key intermediate. This 3-aminopyrrole derivative can then be reacted with a 1,2-dicarbonyl compound or its equivalent to construct the second pyrrole ring fused at the C2 and C3 positions.

Pyrrole derivatives are precursors to a wide range of alkaloids, including those with pyrrolizidine and indolizidine cores. nuph.edu.uamdpi.com The this compound scaffold can be used to synthesize fluorinated analogues of natural alkaloids, where the fluorine atoms are introduced to modulate properties such as metabolic stability and binding affinity. The synthesis of a fluorinated heliotridane analogue, for example, could be envisioned starting from a chiral derivative of this compound. rsc.org A synthetic pathway might involve the catalytic reduction of the pyrrole ring to a pyrrolidine, followed by further cyclization reactions to build the complete bicyclic alkaloid skeleton. The difluorophenyl group would remain as a key substituent on the final complex scaffold.

Stereoselective Synthesis of Chiral Derivatives

Introducing chirality into molecules containing the this compound core is crucial for developing enantiomerically pure compounds for biological applications. Stereoselective synthesis can be achieved through various asymmetric methods. nih.govnih.gov One prominent strategy is the catalytic asymmetric Friedel-Crafts alkylation of the this compound. rsc.org In this reaction, the pyrrole acts as a nucleophile, attacking an electrophile such as a β-substituted acrylate in the presence of a chiral Lewis acid catalyst. This process can create a new stereocenter at the C5 position of the pyrrole ring with high enantioselectivity.

ComponentExampleRole
Nucleophile This compoundThe aromatic core that undergoes alkylation.
Electrophile Ethyl 2-oxo-4-phenylbut-3-enoateProvides the carbon chain to be added.
Catalyst Chiral Metal Complex (e.g., Cu(II)-Box)Creates a chiral environment, directing the approach of the reactants to favor one enantiomer.
Product Chiral 5-alkylated-2-(3,4-difluorophenyl)pyrroleThe pyrrole derivative with a newly formed stereocenter.

The resulting chiral product can then serve as a versatile intermediate for the synthesis of more complex chiral targets, including the alkaloid scaffolds mentioned previously.

Modulating Electronic and Steric Properties through Substituent Variation

The chemical and physical properties of this compound are governed by the interplay of the electron-rich pyrrole ring and the electron-withdrawing 3,4-difluorophenyl group. researchgate.net The two fluorine atoms exert a strong inductive (-I) effect, which reduces the electron density of the entire molecule compared to unsubstituted 2-phenylpyrrole. This modulation affects the reactivity in electrophilic substitution reactions and the acidity of the pyrrole N-H proton.

Further variation of substituents on either the pyrrole or phenyl ring can fine-tune these properties:

Electronic Effects: Placing electron-donating groups (EDGs) like methoxy or alkyl groups on the pyrrole ring can counteract the withdrawing effect of the difluorophenyl moiety, increasing the nucleophilicity of the pyrrole. Conversely, adding further electron-withdrawing groups (EWGs) like nitro or cyano groups will further decrease electron density, making the pyrrole less reactive to electrophiles but more susceptible to nucleophilic attack on the phenyl ring. rsc.org

Steric Effects: Introducing bulky substituents, for example at the C5 position of the pyrrole or adjacent to the pyrrole on the phenyl ring, can create steric hindrance. researchgate.net This can influence the conformation of the molecule by restricting the rotation around the C-C bond connecting the two rings. Such steric control is crucial in designing molecules that adopt a specific three-dimensional shape to fit into a biological target's active site.

Substituent PositionType of GroupEffect on Electronic PropertiesEffect on Steric Properties
Pyrrole C5Electron-Donating (e.g., -CH₃)Increases nucleophilicityMinor increase in bulk
Pyrrole C5Electron-Withdrawing (e.g., -NO₂)Decreases nucleophilicityModerate increase in bulk
Pyrrole N1Bulky Alkyl (e.g., -t-Butyl)Minimal electronic effectSignificant steric hindrance around the N-H bond
Phenyl RingAdditional EWG (e.g., -CN)Further decreases overall electron densityMinor increase in bulk

Contribution to Diversity-Oriented Synthesis (DOS) Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the efficient creation of structurally diverse small molecule libraries for high-throughput screening. cam.ac.ukcam.ac.ukscispace.com The goal of DOS is to explore a wide range of "chemical space" by generating molecules with varied scaffolds and stereochemistry from a common starting material. nih.govnih.gov

The this compound scaffold is an excellent candidate for inclusion in DOS libraries due to its multiple points for diversification:

Pyrrole Nitrogen (N1): The N-H bond can be alkylated, acylated, or arylated with a wide variety of building blocks.

Pyrrole C5 Position: This position is typically the most nucleophilic and can be functionalized through electrophilic substitution reactions like Friedel-Crafts alkylation or acylation.

Pyrrole C3 and C4 Positions: While less reactive, these positions can be functionalized using specific directing groups or reaction conditions.

Difluorophenyl Ring: The fluorine atoms can activate the ring for nucleophilic aromatic substitution, allowing for the introduction of new substituents.

A DOS pathway could start with this compound and branch out. One branch might involve N-alkylation with a diverse set of halides, while another branch involves C5-acylation. The products from these initial steps can then be subjected to further reactions, such as reduction, oxidation, or cyclization, to rapidly generate a library of compounds with high skeletal and substituent diversity.

Q & A

Q. What are the common synthetic routes for preparing 2-(3,4-difluorophenyl)pyrrole derivatives?

  • Methodological Answer : A widely used approach involves coupling reactions between pyrrole precursors and fluorinated aryl halides. For example, intermediates like 2-(3,4-difluorophenyl)cyclopropylamine can be synthesized via cyclopropanation of styrene derivatives, followed by amination . Another method involves diazotization of 3,4-difluoroaniline and subsequent coupling with pyrrolidinone derivatives under acidic conditions . Solvent-dependent fluorination strategies, such as benzylic fluorination using charge-transfer complexes (e.g., Selectfluor® in acetonitrile), are also effective for introducing fluorine atoms .

Q. How can researchers characterize the physicochemical properties of this compound derivatives?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming molecular structure and substituent positions (e.g., distinguishing fluorine-induced shifts) .
  • X-ray Crystallography : Used to resolve crystal packing and dihedral angles between aromatic and heterocyclic rings, as demonstrated for structurally related pyrrolopyrimidine derivatives .
  • Thermal Analysis : Melting points (mp) and boiling points are determined via differential scanning calorimetry (DSC) or capillary methods, with values often reported in supplier catalogs (e.g., mp 116–117°C for 4-(3,4-difluorophenyl)-1,3-thiazol-2-amine) .

Q. What analytical methods are used to assess purity in lab-scale syntheses?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying impurities. For fluorinated compounds, 19F^{19}\text{F} NMR provides additional specificity. Elemental analysis (CHNS/O) and mass spectrometry (LCMS) validate molecular composition, as seen in studies of pyrazolone derivatives .

Advanced Research Questions

Q. How can researchers address challenges in fluorination selectivity during synthesis?

  • Methodological Answer : Solvent polarity and reagent choice heavily influence selectivity. For example, benzylic fluorination of 2-(3,4-difluorophenyl)acetic acid using Selectfluor® in acetonitrile yields 2-fluoroacetic acid derivatives with 47% efficiency, while polar aprotic solvents like DMF may favor aromatic fluorination . Computational modeling (DFT) can predict reactive sites, as applied in studies of ferroceno-pyrrolo-thiazole systems .

Q. What strategies are employed to analyze and mitigate urea-based impurities in pharmaceutical intermediates?

  • Methodological Answer : Urea impurities, such as those arising during Ticagrelor synthesis, are isolated via preparative HPLC and characterized using tandem MS and 2D NMR. Process optimization (e.g., controlling reaction pH and temperature) minimizes their formation. These impurities serve as reference standards for quality control in API batches .

Q. How do structural modifications to the pyrrole ring impact biological activity?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., -F, -CN) enhances metabolic stability and target binding. For instance, (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one exhibits synergistic anti-inflammatory and antiproliferative activities, validated via in vitro assays (e.g., COX-2 inhibition and MTT cytotoxicity testing) . Computational docking studies further rationalize structure-activity relationships (SAR) .

Q. What role do crystallographic studies play in optimizing solid-state properties?

  • Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., C–H···F, C–H···O) that influence solubility and stability. For example, two independent molecules in the asymmetric unit of a pyrrolopyrimidine derivative exhibit distinct dihedral angles (0.6° vs. 73.7°), guiding polymorph screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.